N-[2-{(E)-2-[4-(2-amino-2-oxoethoxy)phenyl]-1-cyanoethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]thiophene-2-carboxamide
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Overview
Description
N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a thiophene ring, and a cyanoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyanoethenyl Group: This step involves the addition of a cyano group to an ethylene moiety, often using reagents like malononitrile and a base.
Coupling with the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using palladium catalysts.
Final Assembly: The final compound is assembled by linking the thiazole and thiophene rings with the cyanoethenyl group and the carbamoylmethoxyphenyl group through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting cyano groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Various substituted aromatic compounds depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine
In medicinal chemistry, N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is explored for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors, dyes, and polymers. Its unique electronic properties make it a valuable component in the design of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects can be attributed to its ability to modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(1E)-2-[4-(METHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE
- N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}BENZAMIDE
Uniqueness
N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE stands out due to its specific combination of functional groups and structural features. This unique arrangement allows for distinct electronic properties, reactivity, and potential biological activity compared to similar compounds. Its versatility in various applications, from synthetic chemistry to medicinal research, highlights its significance in scientific exploration.
Properties
Molecular Formula |
C23H16N4O3S3 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N-[2-[(E)-2-[4-(2-amino-2-oxoethoxy)phenyl]-1-cyanoethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H16N4O3S3/c24-12-15(11-14-5-7-16(8-6-14)30-13-19(25)28)22-26-20(17-3-1-9-31-17)23(33-22)27-21(29)18-4-2-10-32-18/h1-11H,13H2,(H2,25,28)(H,27,29)/b15-11+ |
InChI Key |
CYQUZEQGCOZVDL-RVDMUPIBSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2=C(SC(=N2)/C(=C/C3=CC=C(C=C3)OCC(=O)N)/C#N)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC(=N2)C(=CC3=CC=C(C=C3)OCC(=O)N)C#N)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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